molecular formula C43H78N6O13 B549284 Romurtide CAS No. 78113-36-7

Romurtide

カタログ番号: B549284
CAS番号: 78113-36-7
分子量: 887.1 g/mol
InChIキー: IKSJCVFYCIKDTB-GZZWOGMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロムルチドは、ムロクタシンとしても知られており、グラム陽性菌の細胞壁から得られる合成ムラミルジペプチドアナログです。それは非特異的な免疫刺激剤であり、マクロファージを活性化してインターロイキン-1の放出とコロニー刺激因子の産生につながります。 この化合物は、主に日本で化学療法誘発白血球減少症の治療に使用されています .

化学反応の分析

Degradation Pathways

Romurtide undergoes hydrolysis under physiological conditions:

  • Ester Hydrolysis : The ester bond between muramic acid and the dipeptide is labile in aqueous media (pH 7.4, 37°C), yielding free muramic acid and L-alanyl-D-isoglutamine .
  • Enzymatic Cleavage : Serum esterases and peptidases further degrade the dipeptide into L-alanine and D-isoglutamine .

Stability Data

ConditionHalf-Life (Hours)Major Degradants
Phosphate buffer (pH 7.4)12.5 ± 1.2Muramic acid, L-alanyl-D-isoglutamine
Human plasma (37°C)8.3 ± 0.9L-alanine, D-isoglutamine

Functional Group Reactivity

  • Amide Bonds : Resistant to hydrolysis under neutral conditions but susceptible to proteases .
  • Stearoyl Chain : Oxidatively stable due to saturated hydrocarbon tail; no significant peroxidation observed in vitro .

Interaction with Biological Targets

This compound activates nucleotide-binding oligomerization domain (NOD) receptors via its muramyl component, triggering NF-κB signaling . The stearoyl group enhances membrane affinity, prolonging receptor interaction .

Binding Affinity Data

Target ReceptorKd (nM)Assay Method
NOD242 ± 5Surface Plasmon Resonance (SPR)
TLR4>1000Competitive ELISA

Analytical Characterization

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
  • Mass Spec : ESI-MS m/z 927.4 [M+H]⁺ .

科学的研究の応用

Hematological Disorders

Romurtide has been extensively studied for its efficacy in treating leukopenia, particularly in cancer patients post-chemotherapy. Clinical trials have demonstrated that:

  • Dosage Efficacy : A dose-dependent effect was observed, with higher doses (200 μg) leading to significant increases in neutrophil counts in both blood and bone marrow .
  • Optimal Treatment Regimen : The recommended regimen is 200 μg/day for six days post-chemotherapy, which effectively restores leukocyte and platelet counts while minimizing side effects .

Cancer Therapy

In combination with other treatments, this compound has shown potential:

  • Adjuvant Therapy : When co-administered with interferon-beta, this compound enhances dendritic cell maturation and inhibits tumor growth in melanoma models .
  • Pain Management : Animal studies indicate that this compound may possess analgesic properties, reducing pain associated with certain conditions .

Case Studies

StudyObjectiveFindings
Clinical Trial on LeukopeniaEvaluate effectiveness post-chemotherapySignificant increase in leukocyte counts; optimal dosage identified as 200 μg/day
Melanoma StudyAssess tumor growth inhibitionCo-administration with interferon-beta resulted in reduced tumor size compared to controls
Pain Response StudyInvestigate analgesic effectsDecreased frequency of convulsive movements in treated mice

作用機序

ロムルチドは、マクロファージを刺激することで効果を発揮します。マクロファージは、インターロイキン-1やその他のサイトカインを放出します。これは、コロニー刺激因子の産生増加につながり、それがさらに好中球やその他の免疫細胞の増殖と分化を促進します。 ロムルチドの分子標的は、マクロファージや単球に見られるTLR(Toll様受容体)やNOD様受容体です .

類似化合物との比較

ロムルチドは、その特異的な構造と免疫刺激特性により、ムラミルジペプチドアナログの中でユニークです。類似の化合物には、次のものがあります。

    ミファムルチド: 骨肉腫の治療に使用される別のムラミルジペプチド誘導体です。

    N-アセチルムラミル-L-アラニル-D-イソグルタミン: 同様の免疫刺激効果を持つムラミルジペプチドです。

    N-アセチルムラミル-L-アラニル-D-イソグルタミニル-L-アラニン-2-(1,2-ジパルミトイル-sn-グリセロ-3-ホスホリル)エタノールアミン: 免疫刺激特性が向上した疎水性誘導体です .

ロムルチドは、化学療法誘発白血球減少症における特異的な適用と、よく文書化された安全性プロファイルにより際立っています .

生物活性

Romurtide, a synthetic muramyl dipeptide (MDP), has garnered attention for its immunomodulatory properties and potential therapeutic applications, particularly in oncology and hematology. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (also known as MDP) is derived from bacterial peptidoglycan and acts as an immunotherapeutic agent. It is primarily recognized for its ability to stimulate the immune system, particularly in enhancing leukocyte production and activating various immune responses.

This compound exerts its biological effects through the activation of innate immune receptors, specifically:

  • Toll-like Receptors (TLRs) : this compound binds to TLRs, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
  • NOD-like Receptors (NLRs) : It activates NOD2 receptors, which are crucial for recognizing bacterial components and initiating inflammatory responses.

This dual action results in enhanced phagocytic activity of monocytes and macrophages, increased cytokine release (e.g., IL-6, GM-CSF), and overall stimulation of the immune system .

Leukopoiesis Stimulation

Clinical studies have demonstrated that this compound significantly enhances leukopoiesis in patients undergoing chemotherapy or radiotherapy. Key findings include:

  • Dosage Effects : A dose-dependent increase in leukocyte counts was observed, particularly at doses of 100 μg to 400 μg administered subcutaneously for six days post-chemotherapy. Higher doses correlated with a more significant increase in neutrophils both in blood and bone marrow .
  • Patient Population : The drug was more effective in patients with solid tumors compared to those with hematological malignancies. Side effects such as fever and injection site reactions were noted at higher dosages .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Restoration of Leukocyte Counts : In a cohort of cancer patients receiving chemotherapy, this compound administration resulted in a rapid recovery of leukocyte counts, reducing the duration of neutropenia.
  • Combination Therapy : In combination with interferon-beta (IFN-β), this compound enhanced dendritic cell maturation and exhibited synergistic effects against melanoma growth, indicating its potential in combination therapies for cancer treatment .

Data Table: Summary of Clinical Trials on this compound

Study ReferencePatient PopulationDosage (μg)OutcomeSide Effects
Solid Tumors100 - 400Significant increase in neutrophil countsFever, pain at injection site
Hematological Malignancies100 - 200Moderate increase in leukocytesMild reactions
Combination with IFN-β200Enhanced dendritic cell maturationNone reported

Biological Activity in Preclinical Studies

Preclinical studies have also highlighted the anticancer properties of this compound:

  • Tumor Growth Inhibition : Studies indicate that this compound can inhibit tumor growth in over 95% of tested cases by enhancing immune responses against cancer cells .
  • Metastasis Reduction : It has been shown to reduce the incidence of metastasis through its immunostimulatory effects .

Q & A

Q. What molecular mechanisms underlie Romurtide’s immunomodulatory effects, and how can they be experimentally validated?

Basic
this compound, a muramyl dipeptide (MDP) derivative, binds to intracellular pattern recognition receptors like NOD2, activating NF-κB and MAPK pathways. This triggers cytokine production (IL-1, IL-6, IL-12, CSF, IFN-γ) and enhances hematopoietic stem cell proliferation. Methodological validation includes:

  • Knockout models : NOD2-deficient cells or animals to confirm receptor dependency.
  • Pathway inhibitors : Pharmacological blockade of NF-κB (e.g., BAY 11-7082) or MAPK (e.g., SB203580) to assess cytokine suppression.
  • Cytokine profiling : Multiplex ELISA or flow cytometry to quantify cytokine levels in vitro (e.g., monocyte cultures) and in vivo (serum/plasma samples) .

Q. How do experimental designs differ when evaluating this compound’s hematopoiesis-promoting effects in preclinical models?

Advanced
Studies often use carboplatin-induced myelosuppression in non-human primates or murine models to mimic chemotherapy-induced leukopenia. Key considerations include:

  • Model selection : Primates better approximate human hematopoiesis but require ethical and logistical rigor; murine models offer genetic manipulability.
  • Outcome metrics :
    • Megakaryocyte ploidy : Analyzed via flow cytometry (DNA staining with propidium iodide).
    • Peripheral blood counts : Automated hematology analyzers for leukocyte/platelet quantification.
    • Bone marrow histology : Staining for CD34+ hematopoietic progenitors.
      Contradictions in outcomes (e.g., variable platelet recovery rates) may arise from differences in dosing schedules or species-specific responses .

Q. What strategies resolve discrepancies in cytokine induction profiles reported across this compound studies?

Advanced
Inconsistent cytokine data (e.g., IL-12 levels in Ishii et al. vs. earlier studies) may stem from:

  • Dosage variability : Threshold effects where lower doses fail to activate specific pathways.
  • Administration route : Subcutaneous vs. intravenous delivery alters bioavailability.
  • Cell-type specificity : Macrophages vs. dendritic cells may respond differentially.
    Methodological solutions :
  • Standardize dosing (e.g., 200 µg/day in primates) and administration routes.
  • Use single-cell RNA sequencing to identify cytokine-producing cell subsets.
  • Conduct meta-analyses to adjust for confounding variables .

Q. What are the optimal methodologies for assessing this compound’s synergy with antibiotics in infection models?

Basic
this compound enhances antibiotic efficacy by boosting neutrophil function. Experimental approaches include:

  • Neutrophil phagocytosis assays : Fluorescently labeled bacteria (e.g., Staphylococcus aureus) incubated with this compound-treated neutrophils; quantify uptake via flow cytometry.
  • In vivo infection models : Combine this compound with antibiotics (e.g., ciprofloxacin) in immunosuppressed mice; measure bacterial load (CFU counts) and survival rates.
  • Cytokine correlation : ELISA for IL-1β and IFN-γ to link immune activation with bacterial clearance .

Q. How can researchers address the lack of long-term safety data for this compound in clinical transitions?

Advanced
Preclinical-to-clinical translation faces gaps in chronic toxicity data. Strategies include:

  • Extended primate studies : 6-month toxicity trials with histopathological evaluation of organs (liver, kidneys).
  • Biomarker monitoring : Track CRP, ALT, and creatinine levels to detect subclinical inflammation or organ stress.
  • Dose-escalation trials : Phase I studies with adaptive designs to identify maximum tolerated doses (MTDs) .

Q. What statistical approaches mitigate variability in this compound’s hematological outcomes across heterogeneous populations?

Advanced
High inter-individual variability in leukocyte recovery can be addressed via:

  • Stratified randomization : Group subjects by baseline leukocyte counts or genetic markers (e.g., NOD2 polymorphisms).
  • Mixed-effects models : Account for repeated measures and covariates (age, chemotherapy regimen).
  • Power analysis : Ensure sample sizes (e.g., n ≥ 15/group in primate studies) detect clinically relevant differences (α = 0.05, β = 0.2) .

Q. How does this compound’s structural modification (vs. native MDP) enhance its stability and efficacy?

Basic
this compound’s stearic acid moiety increases lipophilicity, improving membrane permeability and resistance to enzymatic degradation. Analytical methods include:

  • Mass spectrometry : Compare serum half-life of this compound vs. MDP.
  • Circular dichroism : Assess conformational stability under physiological conditions.
  • In vitro degradation assays : Incubate with plasma esterases to quantify metabolite formation .

特性

CAS番号

78113-36-7

分子式

C43H78N6O13

分子量

887.1 g/mol

IUPAC名

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1

InChIキー

IKSJCVFYCIKDTB-GZZWOGMVSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

異性体SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

正規SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

外観

Solid powder

Key on ui application

Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis).

沸点

1198.5ºC at 760 mmHg

melting_point

N/A

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

ソース

Synthetic

同義語

MDP-Lys(L18);  Romurtide;  muroctasin;  romurutide;  Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine;  N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine;  2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Romurtide
Reactant of Route 2
Romurtide
Reactant of Route 3
Reactant of Route 3
Romurtide
Reactant of Route 4
Reactant of Route 4
Romurtide
Reactant of Route 5
Reactant of Route 5
Romurtide
Reactant of Route 6
Reactant of Route 6
Romurtide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。